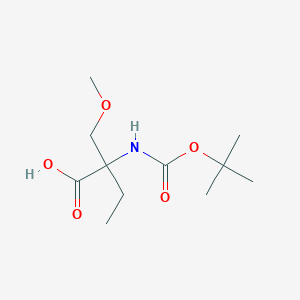
2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a methoxymethyl group attached to the butanoic acid backbone. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.
Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride. This reaction is also carried out in an organic solvent like tetrahydrofuran.
Formation of the Butanoic Acid Backbone: The butanoic acid backbone is formed through a series of reactions involving the appropriate starting materials and reagents.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides stability and protection to the amino group, allowing for selective reactions to occur. The methoxymethyl group enhances the compound’s solubility and reactivity, facilitating its incorporation into larger molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-2-(hydroxymethyl)butanoic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
2-((Tert-butoxycarbonyl)amino)-2-(ethyl)butanoic acid: Similar structure but with an ethyl group instead of a methoxymethyl group.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-2-(methoxymethyl)butanoic acid is unique due to the presence of both the tert-butoxycarbonyl and methoxymethyl groups, which provide a balance of stability, reactivity, and solubility. This makes it particularly useful in peptide synthesis and other organic synthesis processes.
Propriétés
Formule moléculaire |
C11H21NO5 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-(methoxymethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H21NO5/c1-6-11(7-16-5,8(13)14)12-9(15)17-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14) |
Clé InChI |
YKBZGAWAYFUFJS-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC)(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


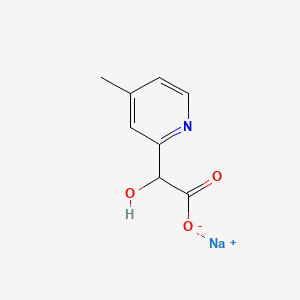
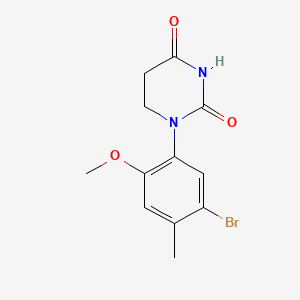
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
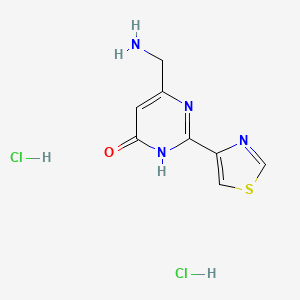


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B13496500.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)
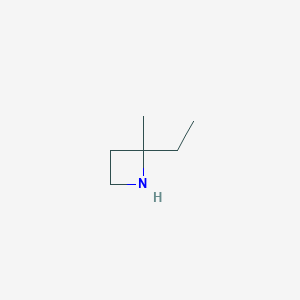
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
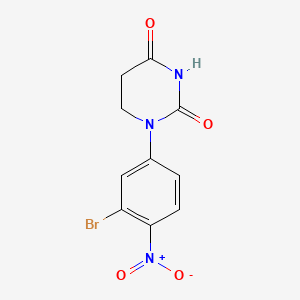
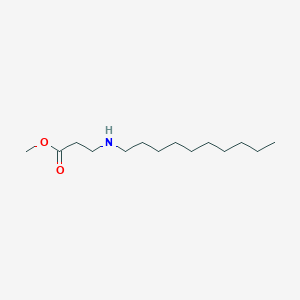
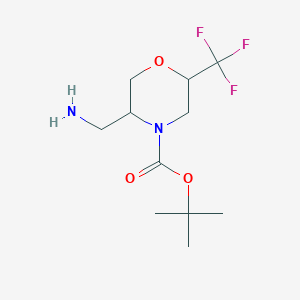
![1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)
